DL-Isocitric acid trisodium salt hydrate
Overview
Description
DL-Isocitric acid trisodium salt hydrate is a chemical compound with the molecular formula C6H5Na3O7·xH2O. It is a trisodium salt of isocitric acid and is commonly used in various scientific and industrial applications. This compound is a white to almost white crystalline powder that is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Isocitric acid trisodium salt hydrate can be synthesized through the neutralization of isocitric acid with sodium hydroxide. The reaction typically involves dissolving isocitric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline trisodium salt hydrate .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade isocitric acid and sodium hydroxide, with precise control over reaction conditions to ensure high yield and purity. The final product is often dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
DL-Isocitric acid trisodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed
Oxidation: Oxalosuccinic acid.
Reduction: Isocitric acid.
Substitution: Metal isocitrate salts.
Scientific Research Applications
DL-Isocitric acid trisodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It serves as a substrate in the citric acid cycle, making it useful in metabolic studies.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the food industry as a marker for isocitrate content in fruit products.
Mechanism of Action
DL-Isocitric acid trisodium salt hydrate exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes the conversion of isocitrate to alpha-ketoglutarate. This reaction is crucial for cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Citric acid trisodium salt: Similar in structure but lacks the hydroxyl group present in isocitric acid.
Alpha-ketoglutaric acid trisodium salt: Another intermediate in the citric acid cycle but differs in its chemical structure and reactivity.
Uniqueness
DL-Isocitric acid trisodium salt hydrate is unique due to its specific role in the citric acid cycle and its ability to undergo various chemical reactions. Its structural features, such as the presence of a hydroxyl group, distinguish it from other similar compounds .
Properties
IUPAC Name |
trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHKAXIRZOKIS-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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